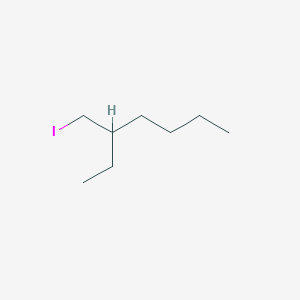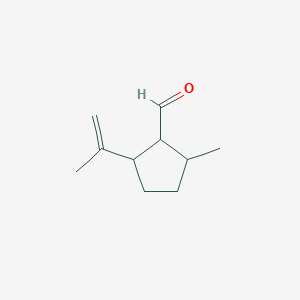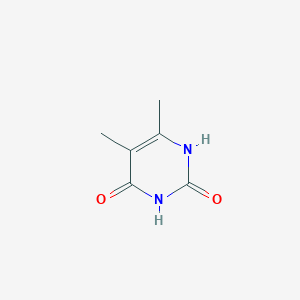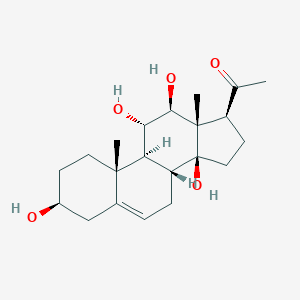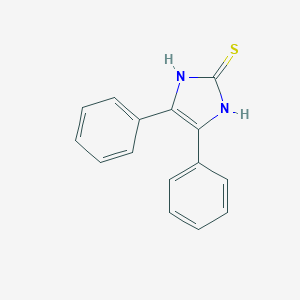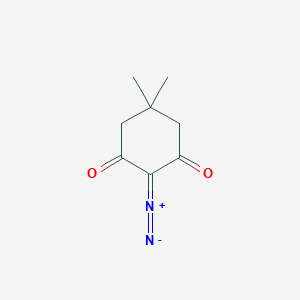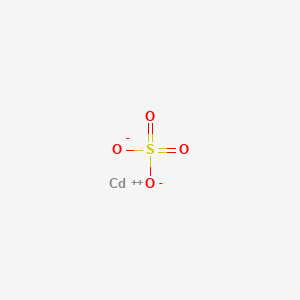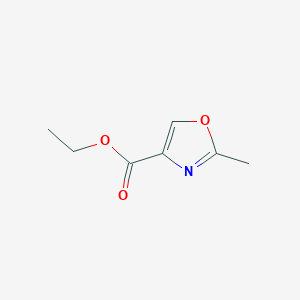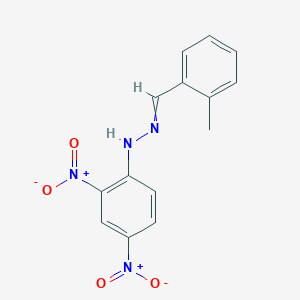
o-Tolualdéhyde-2,4-DNPH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone” is a chemical compound with the molecular formula C14H12N4O4 . It is used in the determination of alkenal-2,4-dinitrophenylhydrazones by HPLC by the addition of phosphoric acid . It produces a single diastereomer of the tetrahydronaphthalene derivative under UV irradiation .
Synthesis Analysis
The synthesis of hydrazones, such as “o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone”, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis
The molecular weight of “o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone” is 300.27 g/mol . The InChI key for this compound is QUIFNJPMGQCNMH-OQLLNIDSSA-N .Chemical Reactions Analysis
“o-Tolualdehyde” undergoes atmospheric degradation by direct photolysis by sunlight . It was used in the determination of alkenal-2,4-dinitrophenylhydrazones by HPLC by the addition of phosphoric acid .Physical and Chemical Properties Analysis
“o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone” is a crystalline powder . It has a melting point of 196°C . It is insoluble in water .Applications De Recherche Scientifique
- o-Tolualdéhyde-2,4-DNPH fait partie d'un groupe de 13 dérivés d'aldéhyde/cétone analysés par chromatographie liquide haute performance (HPLC) sur une colonne Ascentis Express C18. Cette méthode est utilisée à des fins de surveillance de l'air et d'hygiène industrielle .
Surveillance de l'air et hygiène industrielle
Synthèse de ligands chiraux
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone involves the reaction of o-Tolualdehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst.", "Starting Materials": [ { "Name": "o-Tolualdehyde", "Amount": "1 equivalent" }, { "Name": "2,4-dinitrophenylhydrazine", "Amount": "1 equivalent" }, { "Name": "Catalyst", "Amount": "Catalytic amount" } ], "Reaction": [ { "Step": "Mix o-Tolualdehyde and 2,4-dinitrophenylhydrazine in a solvent such as ethanol or methanol." }, { "Step": "Add a catalytic amount of catalyst such as sulfuric acid or hydrochloric acid." }, { "Step": "Heat the mixture under reflux for several hours." }, { "Step": "Allow the mixture to cool and filter the resulting solid." }, { "Step": "Wash the solid with a solvent such as ethanol or methanol." }, { "Step": "Dry the solid under vacuum to obtain o-Tolualdehyde, (2,4-dinitrophenyl)hydrazone." } ] } | |
Numéro CAS |
1773-44-0 |
Formule moléculaire |
C14H12N4O4 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
N-[(Z)-(2-methylphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O4/c1-10-4-2-3-5-11(10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9- |
Clé InChI |
QUIFNJPMGQCNMH-DHDCSXOGSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Pictogrammes |
Flammable; Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



